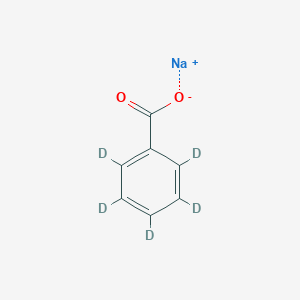

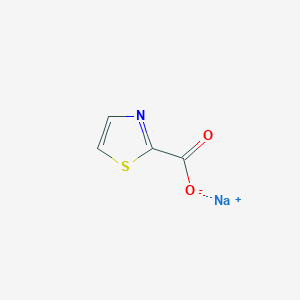

Sodium thiazole-2-carboxylate

Descripción general

Descripción

Sodium thiazole-2-carboxylate is a compound that falls under the category of thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have been found to have various pharmaceutical applications, with derivatives showing a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Synthesis Analysis

The synthesis of thiazoles often involves the condensation of thioamides with α-haloketones . For instance, ethyl 2-(4-hydroxyphenyl) thiazole-4-carboxylate was synthesized by combining a mixture of 4-hydroxythiobenzamide and ethyl bromopyruvate in ethanol .Molecular Structure Analysis

Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms . The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . They have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Aplicaciones Científicas De Investigación

Synthesis of Complex Molecules

Sodium thiazole-2-carboxylate serves as a key intermediate in the synthesis of complex molecules. For example, it has been used in the synthesis of triphenyltin thiazole-2-carboxylate, demonstrating its utility in forming organotin compounds with potential applications in materials science and catalysis. This process involves the reaction of sodium thiazole-2-carboxylate with triphenyltin chloride, leading to compounds characterized by single crystal X-ray diffraction analysis, which revealed a distorted trigonal bipyramidal structure and a one-dimensional chain compound due to close intermolecular interactions (H. Yin et al., 2010).

Corrosion Inhibition

The derivatives of thiazole, closely related to sodium thiazole-2-carboxylate, have been studied for their corrosion inhibition properties. These compounds show promise in protecting metals from corrosion, particularly in acidic environments. Molecular dynamics simulations and electrochemical techniques have validated their efficacy as corrosion inhibitors for mild steel in sulfuric acid solutions, highlighting the potential industrial applications of sodium thiazole-2-carboxylate and its derivatives in material preservation and maintenance (K. F. Khaled & M. Amin, 2009).

Development of New Building Blocks in Drug Discovery

Although the request was to exclude drug-related information, it's worth noting that research involving sodium thiazole-2-carboxylate derivatives has contributed significantly to drug discovery, offering new pathways for synthesizing compounds with potential therapeutic applications. These studies exemplify the chemical's role in generating novel building blocks for further exploration in various fields of medicine and chemistry (Martina Durcik et al., 2020).

Electrochemical Studies

Thiazole derivatives, akin to sodium thiazole-2-carboxylate, have been the focus of electrochemical studies, particularly as corrosion inhibitors for metals. These studies offer insights into the mechanisms through which these compounds protect metal surfaces from corrosion, involving the formation of protective layers that reduce the rate of metal dissolution in corrosive environments (A. Yüce et al., 2014).

Material Science and Catalysis

The synthesis of organotin compounds using sodium thiazole-2-carboxylate not only expands the chemical toolbox for researchers but also opens up new avenues in material science and catalysis. These compounds, characterized by their structural properties, could serve as catalysts in various chemical reactions or as components in materials with specific desired properties (H. Yin et al., 2010).

Mecanismo De Acción

Target of Action

Thiazole derivatives, such as Sodium thiazole-2-carboxylate, have been found to interact with a variety of biological targets . . Thiazole derivatives have been reported to interact with enzymes involved in metabolism , and some compounds have been found to bind to DNA and interact with topoisomerase II .

Mode of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been reported to modulate the activity of many enzymes involved in metabolism . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of Sodium thiazole-2-carboxylate.

Result of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Some thiazole derivatives have been found to cause DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Action Environment

The solubility of thiazole derivatives in various solvents could influence their action and efficacy .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

sodium;1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S.Na/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPZVDKRGXYZEF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635619 | |

| Record name | Sodium 1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium thiazole-2-carboxylate | |

CAS RN |

497097-92-4 | |

| Record name | Sodium 1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

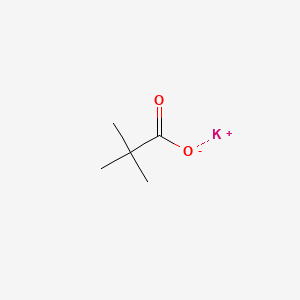

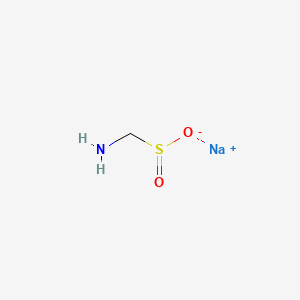

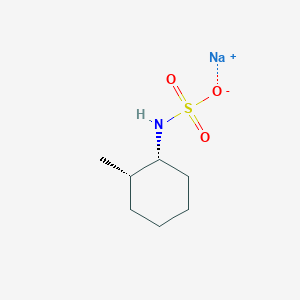

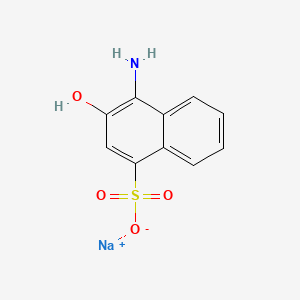

Feasible Synthetic Routes

Q & A

Q1: What is the role of sodium thiazole-2-carboxylate in the synthesis of the discussed organotin compounds?

A: Sodium thiazole-2-carboxylate acts as a precursor in the synthesis of triphenyltin thiazole-2-carboxylate (1). [, ] It reacts with triphenyltin chloride, replacing the chloride ion and forming the desired organotin compound. This reaction exploits the ability of thiazole-2-carboxylate to act as a bridging ligand due to the presence of both nitrogen and sulfur donor atoms.

Q2: How does the structure of the resulting triphenyltin thiazole-2-carboxylate compound contribute to its one-dimensional chain formation?

A: In the crystal structure of triphenyltin thiazole-2-carboxylate, the tin atom exhibits a five-coordinate geometry, adopting a distorted trigonal bipyramidal configuration. [, ] Interestingly, a close intermolecular interaction is observed between the tin atom of one molecule and the sulfur atom of a neighboring molecule. This Sn…S interaction, with a distance of 0.3666 nm, leads to the formation of a weakly-bridged one-dimensional chain structure. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate](/img/structure/B1324452.png)